molecular formula C10H10N2O2 B12817552 1-Methyl-1H-benzo[d]imidazol-2-yl acetate

1-Methyl-1H-benzo[d]imidazol-2-yl acetate

Cat. No.: B12817552
M. Wt: 190.20 g/mol
InChI Key: BLUXWYGBHGGXOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-benzo[d]imidazol-2-yl acetate is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound features a methyl group at the first position and an acetate group at the second position of the benzo[d]imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d]imidazol-2-yl acetate can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-benzo[d]imidazole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the acetate group being introduced at the second position of the imidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions, ensuring high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-benzo[d]imidazol-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

    Oxidation: N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-Methyl-1H-benzo[d]imidazol-2-yl acetate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-1H-benzo[d]imidazol-2-yl acetate involves its interaction with molecular targets such as enzymes and receptors. The acetate group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

    1-Methyl-1H-benzo[d]imidazole: Lacks the acetate group, resulting in different chemical properties and reactivity.

    2-Methyl-1H-benzo[d]imidazole: The methyl group is positioned differently, affecting the compound’s steric and electronic characteristics.

    1H-benzo[d]imidazol-2-yl acetate: Lacks the methyl group, leading to variations in biological activity and chemical behavior.

Uniqueness: 1-Methyl-1H-benzo[d]imidazol-2-yl acetate is unique due to the presence of both a methyl and an acetate group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

(1-methylbenzimidazol-2-yl) acetate

InChI

InChI=1S/C10H10N2O2/c1-7(13)14-10-11-8-5-3-4-6-9(8)12(10)2/h3-6H,1-2H3

InChI Key

BLUXWYGBHGGXOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=NC2=CC=CC=C2N1C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.